

In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C12H18N2OS3*

Cat. No.: *B12616928*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: An initial search for the chemical formula **C12H18N2OS3** did not yield a known compound with sufficient data for a comprehensive technical analysis. Therefore, this guide focuses on a well-characterized and structurally relevant class of compounds, the sulfonamides, as represented by the parent compound, sulfanilamide (C6H8N2O2S). This document provides a detailed overview of its properties and biological functions, serving as a foundational reference for research in this chemical space.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfanilamide moiety. They were the first class of drugs to be used systemically for the prevention and cure of bacterial infections in humans. Although their use has been somewhat superseded by antibiotics, they remain important for the treatment of specific conditions and as research tools. This guide provides a detailed examination of the physical, chemical, and biological properties of sulfanilamide, a foundational molecule in this class.

Physicochemical Properties

The physicochemical properties of sulfanilamide are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary

of these properties is presented below.

Property	Value
Molecular Formula	C ₆ H ₈ N ₂ O ₂ S
Molecular Weight	172.21 g/mol
Melting Point	164.5-166.5 °C
Boiling Point	Decomposes
Solubility in Water	7.5 g/L at 25 °C
pKa	10.4 (amino group)
LogP	-0.62
Appearance	White to yellowish-white crystalline powder

Chemical Properties and Reactivity

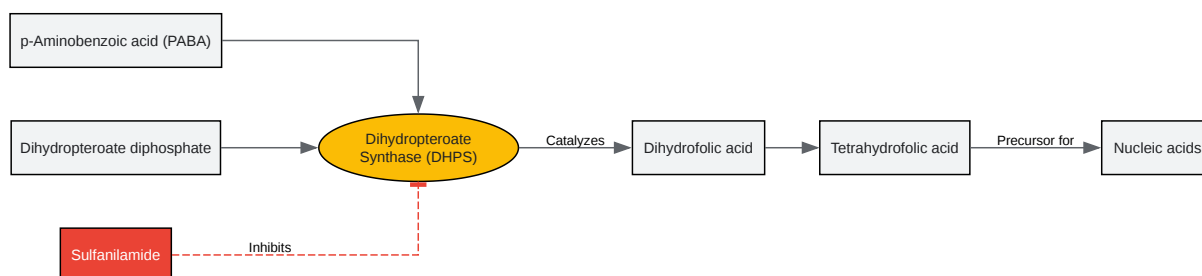
Sulfanilamide is a relatively stable compound under normal conditions. The presence of the aromatic amine and the sulfonamide group dictates its chemical reactivity. The amino group can be acylated, alkylated, and diazotized, while the sulfonamide nitrogen can be deprotonated under basic conditions.

Biological Activity and Mechanism of Action

Sulfanilamide and its derivatives are bacteriostatic agents. Their mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is required for the synthesis of nucleic acids and some amino acids.

Signaling Pathway

The inhibition of the folic acid synthesis pathway by sulfanilamide is a critical mechanism in its antibacterial action. A simplified representation of this pathway is provided below.



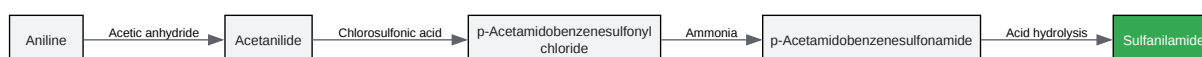
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Caption: Inhibition of bacterial folic acid synthesis by sulfanilamide.

Experimental Protocols

Synthesis of Sulfanilamide

A common laboratory synthesis of sulfanilamide involves a multi-step process starting from aniline. The following is a generalized protocol.



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Caption: General workflow for the synthesis of sulfanilamide.

Methodology:

- **Acetylation of Aniline:** Aniline is reacted with acetic anhydride to protect the amino group, forming acetanilide.
- **Chlorosulfonation:** Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.

- **Amination:** The resulting p-acetamidobenzenesulfonyl chloride is reacted with ammonia to form p-acetamidobenzenesulfonamide.
- **Hydrolysis:** The acetyl protecting group is removed by acid hydrolysis to yield sulfanilamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of sulfanilamide against a bacterial strain can be determined using the broth microdilution method.

Methodology:

- **Preparation of Inoculum:** A standardized suspension of the target bacterium is prepared.
- **Serial Dilutions:** A series of twofold dilutions of sulfanilamide are prepared in a multi-well microtiter plate containing a suitable growth medium.
- **Inoculation:** Each well is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **Observation:** The MIC is determined as the lowest concentration of sulfanilamide that completely inhibits visible bacterial growth.

Conclusion

Sulfanilamide, as a representative of the sulfonamide class, possesses a well-defined set of physicochemical and biological properties that have made it a cornerstone of antimicrobial therapy and research. Its mechanism of action, involving the targeted inhibition of a key bacterial metabolic pathway, continues to be a paradigm for the development of new antimicrobial agents. The experimental protocols outlined provide a basis for the synthesis and evaluation of this and related compounds. This guide serves as a foundational resource for professionals engaged in drug discovery and development, offering a comprehensive overview of a historically and scientifically significant molecule.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com